molecular formula C9H11N3 B1642949 2-Isopropyl-3H-imidazo[4,5-b]pyridine CAS No. 21714-53-4

2-Isopropyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B1642949
CAS No.: 21714-53-4
M. Wt: 161.2 g/mol
InChI Key: WUKJJZNDQTZOFB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The compound 2-Isopropyl-3H-imidazo[4,5-b]pyridine is known to target the GABA A receptor . This receptor plays a crucial role in the central nervous system as it mediates inhibitory neurotransmission. The compound acts as a positive allosteric modulator of this receptor . It also targets IKK-ɛ and TBK1 , which are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

As a positive allosteric modulator of the GABA A receptor, this compound enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects on neuronal activity . In the case of IKK-ɛ and TBK1, the compound likely inhibits their activity, thereby affecting the phosphorylation process and subsequent activation of NF-kappaB .

Biochemical Pathways

The compound influences many cellular pathways necessary for the proper functioning of various cells, including cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . The inhibition of IKK-ɛ and TBK1 can impact the NF-kappaB signaling pathway, which plays a key role in immune and inflammatory responses, as well as in the regulation of cell proliferation and survival .

Pharmacokinetics

The design and synthesis of bioisosteres, which this compound is considered to be, generally aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce side effects, including toxicity .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets. For instance, modulation of the GABA A receptor can lead to changes in neuronal excitability, potentially impacting behaviors such as sleep, anxiety, and memory . Inhibition of IKK-ɛ and TBK1 can affect the activation of NF-kappaB, potentially influencing immune and inflammatory responses, as well as cell proliferation and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with 2,3-diaminopyridine, which undergoes cyclization with an appropriate aldehyde or ketone under acidic conditions to form the imidazole ring . The isopropyl group can then be introduced via alkylation reactions using isopropyl halides under basic conditions .

Industrial Production Methods

Industrial production methods for 2-Isopropyl-3H-imidazo[4,5-b]pyridine often involve large-scale batch reactions using similar synthetic routes. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, phase transfer catalysis (PTC) has been employed to facilitate the alkylation step, improving the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Imidazopyridine N-oxides.

    Reduction: Reduced imidazopyridine derivatives.

    Substitution: Various substituted imidazopyridine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

2-Isopropyl-3H-imidazo[4,5-b]pyridine can be compared with other imidazopyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties .

Properties

IUPAC Name

2-propan-2-yl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6(2)8-11-7-4-3-5-10-9(7)12-8/h3-6H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKJJZNDQTZOFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944328
Record name 2-(Propan-2-yl)-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21714-53-4
Record name 2-(Propan-2-yl)-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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